3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

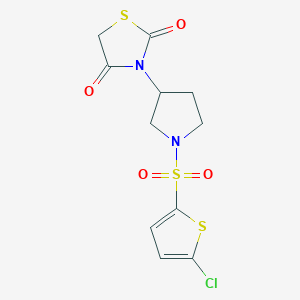

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core fused with a pyrrolidine ring modified by a 5-chlorothiophene sulfonyl group. This structure combines electron-withdrawing (sulfonyl, chlorothiophene) and electron-donating (pyrrolidine) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4S3/c12-8-1-2-10(20-8)21(17,18)13-4-3-7(5-13)14-9(15)6-19-11(14)16/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGVRYZADOZZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidinedione family. Its unique structural features, including a thiazolidine ring fused with a pyrrolidine moiety and a chlorothiophenyl sulfonyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.8 g/mol. Its structure includes:

- Thiazolidine ring : Known for various biological activities.

- Pyrrolidine moiety : Enhances interaction with biological targets.

- Chlorothiophenyl sulfonyl group : Potentially contributes to its pharmacological effects.

The mechanism of action for thiazolidinediones, including this compound, primarily involves the modulation of various signaling pathways and interactions with specific molecular targets. Notably:

- PPARγ Activation : Thiazolidinediones are known agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and chelating metal ions, potentially mitigating oxidative stress in biological systems .

Anticancer Activity

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant anticancer properties. For instance:

- A study evaluated the anti-glioma activity of thiazolidinones, showing that certain derivatives significantly reduced cell viability in glioblastoma multiform cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicated:

- Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L against various Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .

Case Studies

- Antioxidant Studies : A series of thiazolidine derivatives were synthesized and tested for their radical scavenging activity. Compounds with phenolic groups showed higher antioxidant activity compared to reference antioxidants like ascorbic acid .

- Diabetes Management : Thiazolidinedione derivatives have been explored for their role in diabetes management through PPARγ activation, which improves insulin sensitivity .

Scientific Research Applications

Synthesis Overview

The synthesis typically involves several steps:

- Formation of the Pyrrolidine Intermediate : Synthesized through cyclization reactions with amino precursors.

- Sulfonylation : The introduction of the chlorothiophene moiety via sulfonylation reactions.

- Final Modifications : Further reactions to achieve the desired thiazolidine structure.

Drug Development

- Antidiabetic Agents : Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-, which is crucial for insulin sensitivity and glucose metabolism. Studies have shown that derivatives of thiazolidinedione can enhance glucose uptake and improve insulin resistance in diabetic models .

- Antimicrobial Activity : Research indicates that thiazolidinedione derivatives exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have shown effective inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .

- Cancer Therapeutics : The compound's structure suggests potential interactions with cancer-related targets, making it a candidate for further investigation in oncology. Molecular docking studies have identified possible binding sites on enzymes like EGFR, which are pivotal in cancer progression .

Material Science Applications

The compound's unique chemical structure allows it to be used as a building block for synthesizing advanced materials. Its stability and reactivity make it suitable for applications in the development of specialty chemicals, polymers, and coatings.

Computational Studies

Recent advancements in computational chemistry have facilitated the exploration of the compound's pharmacological properties through molecular modeling and docking studies. These studies help predict interactions with biological targets and assess the compound's drug-likeness based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .

Case Study 1: Thiazolidinedione Derivatives in Diabetes Management

A study synthesized various thiazolidinedione derivatives to evaluate their efficacy in improving insulin sensitivity. The results indicated that certain modifications to the thiazolidinedione core significantly enhanced biological activity.

| Compound | PPAR- Activation | Insulin Sensitivity Improvement |

|---|---|---|

| Compound A | High | Significant |

| Compound B | Moderate | Moderate |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives were tested against bacterial strains. The findings demonstrated that modifications to the sulfonyl group influenced antimicrobial potency.

| Derivative | MIC (μg/mL) | Activity Against |

|---|---|---|

| Derivative X | 4 | Staphylococcus aureus |

| Derivative Y | 8 | Escherichia coli |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazolidine-2,4-dione derivatives. Key analogues include:

(Z)-3-(2-aminoethyl)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (30f) Substituents: 4-hydroxybenzylidene at C5, aminoethyl at C3. Key Differences: Lacks the sulfonyl-pyrrolidine moiety, which reduces steric bulk and alters electronic properties. The hydroxyl group enhances solubility but may limit membrane permeability compared to the chlorothiophene sulfonyl group .

(Z)-3-(2-aminoethyl)-5-(4-isobutoxybenzylidene)thiazolidine-2,4-dione (30g) Substituents: 4-isobutoxybenzylidene at C4. However, the absence of a sulfonyl group may reduce stability under acidic conditions .

5-ylidene-3-(1-aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones Substituents: Aryl groups at pyrrolidine and thioxo-thiazolidinone moieties. Key Differences: The thioxo group at C2 enhances hydrogen-bonding capacity, while the aryl-pyrrolidine substituents may confer distinct stereoelectronic effects compared to the chlorothiophene sulfonyl group. These compounds exhibit varied enzyme inhibition profiles .

Data Table: Comparative Analysis

Key Research Findings

This contrasts with analogues like 30f, where the hydroxybenzylidene group prioritizes hydrogen bonding .

This increases synthetic complexity but improves structural diversity .

Biological Relevance :

- While 30g and 30h show promise in anticancer and antidiabetic studies, the sulfonyl-pyrrolidine moiety in the target compound may offer dual functionality (e.g., enzyme inhibition and metabolic modulation) due to its hybrid structure .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions : Aromatic aldehydes react with thiazolidine-2,4-dione derivatives under reflux conditions in solvents like ethanol or DMF, catalyzed by bases (e.g., piperidine) or acids. For example, refluxing at 80°C in ethanol with piperidine yielded 61% of a structurally similar thiazolidinone compound .

- Sulfonylation : Introducing the 5-chlorothiophene-2-sulfonyl group to the pyrrolidine ring using sulfonyl chlorides under anhydrous conditions with a base (e.g., NaH) in DMF .

Optimization strategies :- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for heterocyclic systems.

- Catalyst tuning : Piperidine or sodium acetate improves condensation kinetics .

Advanced: How can discrepancies in reported biological activity data for this compound be systematically addressed?

Answer:

Contradictions often arise from variations in assay conditions or compound purity. To resolve these:

- Standardize bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Orthogonal validation : Confirm activity via complementary assays (e.g., enzymatic inhibition vs. cell-based viability assays) .

- Purity verification : Employ HPLC (≥95% purity threshold) and NMR to rule out impurities influencing results .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for key functional groups (e.g., thiazolidine-2,4-dione carbonyl at ~175 ppm in 13C NMR) and confirm stereochemistry .

- IR spectroscopy : Identify characteristic absorptions (e.g., C=O stretch at 1720–1740 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm .

Advanced: What computational approaches are used to predict the compound’s mechanism of action?

Answer:

- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., PPARγ for antidiabetic activity). A docking score ≤-7.0 kcal/mol suggests strong binding .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Relate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) to bioactivity using regression analysis .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of particulates .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Advanced: How can environmental impact studies be designed to evaluate this compound’s ecological risks?

Answer:

- OECD 301 biodegradation test : Assess mineralization over 28 days in activated sludge .

- Aquatic toxicity assays : Use Daphnia magna (48-h LC50) and algal growth inhibition tests (OECD 201) .

- Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon) and compare to EPA thresholds (logP >3 indicates high risk) .

- Soil adsorption studies : Measure Koc values to predict mobility in agricultural systems .

Advanced: How can structural modifications enhance the compound’s bioactivity?

Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) to the thiophene ring to improve metabolic stability .

- Heterocyclic hybridization : Attach pyrazole or coumarin moieties to enhance antimicrobial activity via π-π stacking .

- Prodrug strategies : Incorporate hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .

- SAR studies : Systematically vary substituents and correlate with IC50 values using linear regression models .

Basic: What experimental design principles apply to in vitro bioactivity studies for this compound?

Answer:

- Dose-response curves : Test 5–7 concentrations (e.g., 1–100 µM) in triplicate to calculate EC50/IC50 .

- Controls : Include vehicle (e.g., DMSO), positive (e.g., doxorubicin for cytotoxicity), and negative controls.

- Replicates : Use ≥3 biological replicates to ensure statistical power (p<0.05) .

- Endpoint selection : Opt for ATP-based viability assays over MTT for compounds interfering with mitochondrial enzymes .

Advanced: How can reaction byproducts be minimized during large-scale synthesis?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and byproduct formation .

- Flow chemistry : Continuous processing improves temperature control and scalability .

- Catalyst optimization : Immobilized catalysts (e.g., polymer-supported piperidine) enhance recyclability and reduce waste .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced: What strategies validate the compound’s target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .

- Knockout/down models : CRISPR-Cas9 gene editing to confirm phenotype rescue in target-deficient cells .

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins for MS identification .

- Fluorescence polarization : Quantify binding affinity in live cells using fluorescently labeled probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.